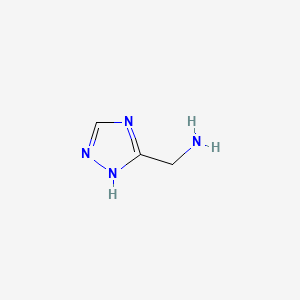

1H-1,2,4-Triazole-3-methanamine

描述

1H-1,2,4-Triazole-3-methanamine is a heterocyclic organic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest in various fields due to its versatile chemical properties and potential biological activities. The presence of the triazole ring imparts unique characteristics, making it valuable in pharmaceuticals, agrochemicals, and material sciences.

准备方法

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-methanamine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with formaldehyde under basic conditions to form the desired compound . Another method includes the use of hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using readily available starting materials. The process typically includes the use of hydrazine hydrate and formamide, followed by cyclization and purification steps to obtain the final product with high yield and purity .

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key transformations include:

- Oxidation of the methanamine group to carboxylic acid proceeds via radical intermediates under acidic conditions .

- Nitration of the triazole ring occurs selectively at the 5-position due to electron-withdrawing effects of the amine .

Reduction Reactions

The triazole ring remains stable under standard reduction conditions, while the amine group participates in reductive alkylation:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution

| Position | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| C-5 | HNO₃, H₂SO₄, 0°C | 5-Nitro-1H-1,2,4-triazole-3-methanamine | >90% | |

| N-1 | CH₃I, K₂CO₃, DMF, 80°C | 1-Methyl-1H-1,2,4-triazole-3-methanamine | 78% |

- Nitration favors the C-5 position due to para-directing effects of the amine .

- N-Alkylation at N-1 occurs under basic conditions without affecting the amine group .

Nucleophilic Substitution

| Leaving Group | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cl⁻ | NaN₃, DMSO, 80°C | 3-Azidomethyl-1,2,4-triazole | 63% |

Condensation Reactions

The primary amine participates in Schiff base and urea formation:

Coordination Chemistry

The amine and triazole nitrogen atoms act as ligands:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | H₂O, RT, pH 7 | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 | |

| FeCl₃ | MeOH, reflux, 2 hrs | Octahedral Fe(III) complex | 10.5 ± 0.2 |

Acylation and Sulfonylation

The amine group reacts readily with acylating agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | N-Acetyl-1H-1,2,4-triazole-3-methanamine | 89% | |

| Benzenesulfonyl Cl | NEt₃, THF, RT, 4 hrs | N-Sulfonyl derivative | 76% |

Cycloaddition Reactions

The triazole ring participates in click chemistry:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Huisegen Cycloaddition | CuI, DIPEA, t-BuOH/H₂O, RT | 1,4-Disubstituted triazole conjugates | 92% |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Process | Reference |

|---|---|---|---|

| 220–250 | 45 | Decomposition of methanamine group | |

| 300–350 | 30 | Triazole ring breakdown |

科学研究应用

Medicinal Applications

1H-1,2,4-Triazole-3-methanamine and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. Studies have shown that derivatives of 1H-1,2,4-triazole demonstrate significant activity against various pathogens:

- Fungal Infections : Compounds containing the triazole ring are critical in antifungal therapies. For instance, itraconazole and voriconazole are widely used antifungal agents derived from triazoles .

- Bacterial Infections : Recent research indicates that 1H-1,2,4-triazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substituents have shown promising results against resistant strains like MRSA .

Anticancer Properties

The anticancer potential of triazole compounds is notable. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

- Mechanism of Action : Triazoles can interfere with cellular pathways involved in cancer progression by inhibiting enzymes such as carbonic anhydrase and cytochrome P450 .

- Case Study : A derivative of 1H-1,2,4-triazole was evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .

Anti-inflammatory Effects

Triazole derivatives have been explored for their anti-inflammatory properties. Research has indicated that certain compounds can effectively reduce inflammation in animal models .

Agricultural Applications

The agricultural sector benefits from the application of 1H-1,2,4-triazole compounds as fungicides and herbicides:

- Fungicides : Triazoles are extensively used in agriculture to protect crops from fungal diseases. Their mechanism involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

- Herbicides : Certain triazole derivatives have shown potential as herbicides due to their ability to disrupt metabolic pathways in plants .

Industrial Applications

In addition to their biological applications, 1H-1,2,4-triazole compounds find use in various industrial processes:

Corrosion Inhibitors

Triazoles are employed as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions .

Material Science

The unique chemical properties of triazoles make them suitable for use in the development of new materials and polymers. Their ability to act as ligands facilitates the creation of advanced materials with tailored properties .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods:

- Chemical Reactions : The compound can be synthesized via the reaction of 3-amino-1,2,4-triazole with formaldehyde under basic conditions.

- Modifications : Structural modifications can enhance its biological activity and selectivity against specific targets. For example, substituents on the triazole ring can significantly influence its pharmacological profile .

Data Table: Overview of Biological Activities

作用机制

The mechanism of action of 1H-1,2,4-Triazole-3-methanamine involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it can inhibit the activity of enzymes like carbonic anhydrase by binding to their active sites .

相似化合物的比较

1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.

1H-1,3,4-Triazole: A triazole isomer with a distinct arrangement of nitrogen atoms.

1H-1,2,4-Triazole-3-carboxamide: A derivative with a carboxamide group instead of a methanamine group.

Uniqueness: 1H-1,2,4-Triazole-3-methanamine is unique due to its specific arrangement of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various applications, particularly in pharmaceuticals and agrochemicals .

生物活性

1H-1,2,4-Triazole-3-methanamine is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing upon various research findings and studies.

Overview of this compound

1H-1,2,4-Triazole derivatives are known for their pharmacological potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural characteristics of triazoles contribute to their ability to interact with biological targets effectively. This compound specifically has been studied for its effects on cytokine release and its antiproliferative activity in various cell cultures.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1H-1,2,4-triazole exhibit significant anti-inflammatory effects. A study evaluating several new derivatives (designated as 3a to 3g) showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . The most potent compounds in this regard were identified as 3a and 3c , which inhibited TNF-α production by approximately 44–60% at optimal concentrations.

Table 1: Cytokine Inhibition by 1H-1,2,4-Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) |

|---|---|---|---|

| 3a | 60 | Significant | Moderate |

| 3c | 58 | Moderate | Significant |

| 3e | 50 | Low | Significant |

Antimicrobial Activity

The antimicrobial properties of 1H-1,2,4-triazole derivatives have also been extensively studied. Compounds 3a to 3g were tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that these derivatives exhibited varying degrees of antibacterial activity; however, the presence of specific substituents on the triazole ring influenced their effectiveness. For instance, compounds with 2-pyridyl substituents showed enhanced antimicrobial activity compared to those without such modifications .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain Tested | Activity Level |

|---|---|---|

| 3a | E. coli | Moderate |

| 3c | S. aureus | High |

| 3e | Pseudomonas aeruginosa | Low |

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in medicinal chemistry. Studies have indicated that certain derivatives can inhibit cell proliferation across various cancer cell lines. For example, compounds derived from triazoles have shown IC50 values ranging from to against multiple cancer types . The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their biological activities. In vitro assays demonstrated that specific modifications in the triazole structure significantly impacted their biological efficacy. For instance, compounds with branched aliphatic acid substituents exhibited enhanced anti-inflammatory and antimicrobial activities compared to their linear counterparts .

属性

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPSDPCROOMBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330211 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58502-29-7 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is a key application of 1H-1,2,4-Triazole-3-methanamine in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing hexahydropyrazino[2,3-e]pyrazines. [, ] This heterocyclic scaffold is found in various bioactive compounds, making this synthetic route potentially significant for medicinal chemistry.

Q2: Can you describe an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride, a compound closely related to this compound?

A2: Yes, a study outlines an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride. [] This method involves reacting aminoguanidine bicarbonate with phthalimidoglycine in the presence of hydrochloric acid. The reaction mixture is heated, followed by treatment with sodium carbonate and subsequent hydrolysis with hydrochloric acid to yield the desired product. This improved process potentially offers higher yields and purity compared to previous methods.

Q3: Where can I find more information about the synthesis and applications of these compounds?

A3: For further details on the synthesis and applications, please refer to the following research papers:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。